2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
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Overview
Description
2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and proceed through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, it may bind to the active site of the kinase, preventing its phosphorylation activity . In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Uniqueness
2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClNO2- |
---|---|
Molecular Weight |
210.63 g/mol |
IUPAC Name |
2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-6-1-2-7(4-9(13)14)10(6)12-5-8/h3,5,7H,1-2,4H2,(H,13,14)/p-1 |
InChI Key |
XLJDWSOUAMSFFH-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C1CC(=O)[O-])N=CC(=C2)Cl |
Origin of Product |
United States |
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